molecular formula C10H8BrNO2 B14808167 7-Bromo-5-methoxyindole-3-carboxaldehyde

7-Bromo-5-methoxyindole-3-carboxaldehyde

Cat. No.: B14808167
M. Wt: 254.08 g/mol
InChI Key: RADPCIYTUFTUBH-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxyindole-3-carboxaldehyde is a chemical compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and a carboxaldehyde group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methoxyindole-3-carboxaldehyde typically involves the bromination of 5-methoxyindole-3-carboxaldehyde. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 7th position . The reaction is usually performed in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methoxyindole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-5-methoxyindole-3-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxyindole-3-carboxaldehyde involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-methoxyindole-3-carboxaldehyde is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-bromo-5-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8BrNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3

InChI Key

RADPCIYTUFTUBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)NC=C2C=O

Origin of Product

United States

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